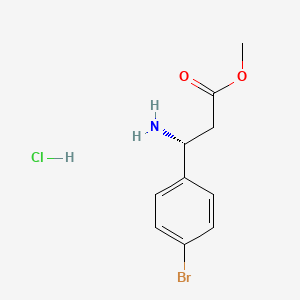![molecular formula C12H15BrFNO2 B6156391 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1569737-90-1](/img/no-structure.png)
tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate” likely belongs to the class of organic compounds known as carbamates . These are organic compounds containing a functional group derived from carbamic acid (NH2COOH). A common example of a carbamate is the insecticide carbaryl .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl (4-(bromomethyl)benzyl)carbamate”, has a molecular formula of C13H18BrNO2 and an average mass of 300.191 Da .Chemical Reactions Analysis
Carbamates, such as “tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate”, can undergo a variety of chemical reactions. For instance, they can be used to protect amines from piperidine derivatives for further synthesis of sulfonamide series .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science and Polymer Chemistry
Fluorinated Building Blocks
Agrochemical Research
Biological Probes and Imaging Agents
Wirkmechanismus
Target of Action
The primary targets of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate are currently unknown. This compound is used as a research chemical
Pharmacokinetics
As a research compound, it is typically handled under inert gas (nitrogen or argon) at 2-8°C , suggesting that it may be sensitive to environmental conditions that could affect its stability and bioavailability.
Result of Action
As a research chemical, it is primarily used for the synthesis of other compounds .
Action Environment
The action of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate can be influenced by environmental factors such as temperature and the presence of oxygen. It is typically stored under inert gas at low temperatures , suggesting that it may be sensitive to these factors.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with bromomethyl benzene in the presence of a base.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "bromomethyl benzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(4-fluorophenyl)carbamate to a reaction flask", "Add bromomethyl benzene and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS-Nummer |
1569737-90-1 |
Produktname |
tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate |
Molekularformel |
C12H15BrFNO2 |
Molekulargewicht |
304.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




